Mideplanin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

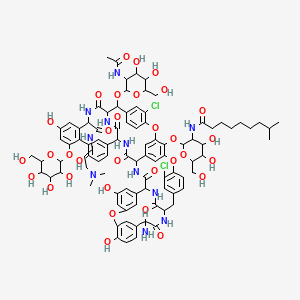

Mideplanin es un agente antibacteriano glicopéptido experimental. Es un derivado de amida semisintético de la teicoplanina, que es otro antibiótico glicopéptido. This compound ha sido estudiado por su potencial para combatir infecciones bacterianas Gram-positivas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Mideplanin se sintetiza a través de una serie de reacciones químicas que comienzan con la teicoplanina. La síntesis implica la modificación de la molécula de teicoplanina para introducir un grupo amida, lo que resulta en la formación de this compound. Las condiciones de reacción específicas, como la temperatura, la presión y los solventes utilizados, se optimizan para lograr un alto rendimiento y pureza del producto final .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica el uso de reactores industriales y sistemas de purificación para garantizar la calidad y cantidad consistentes del compuesto. El proceso de producción está diseñado para ser rentable y escalable para satisfacer las demandas de las aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Mideplanin experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción para producir formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la reacción de sustitución deseada.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados glicopéptidos oxidados, mientras que la reducción puede producir derivados de amida reducidos .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Mideplanin exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Its mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis. This characteristic positions this compound as a valuable candidate in combating antibiotic resistance.

Case Study: Efficacy Against MRSA

A study demonstrated that this compound showed significant activity against various MRSA strains, with minimum inhibitory concentrations (MICs) comparable to those of vancomycin and dalbavancin. The results indicated that this compound could serve as an alternative treatment option in clinical settings where traditional antibiotics fail due to resistance.

| Antibiotic | MIC (µg/mL) | Resistance Strain |

|---|---|---|

| This compound | 0.5 - 2 | MRSA |

| Vancomycin | 1 - 4 | MRSA |

| Dalbavancin | 0.25 - 1 | MRSA |

Formulation Development

The formulation of this compound into dry powder inhalation therapies has been investigated to enhance its delivery and efficacy. Research indicates that incorporating di- or tripeptides can improve the dispersibility and aerosol performance of dry powder formulations, making them suitable for pulmonary administration.

Research Findings on Formulation

A patent describes methods for enhancing the aerosol performance of dry powders containing this compound by integrating specific peptides, which significantly increased emitted doses during inhalation tests. These formulations are particularly advantageous for patients who require non-invasive delivery methods.

Potential in Treating Resistant Infections

This compound's structural modifications have led to the development of derivatives with improved pharmacological profiles. These derivatives are being explored for their potential in treating infections caused by resistant bacteria, including Enterococcus faecium and Clostridium difficile.

Case Study: Derivatives Against Resistant Strains

A comparative study of this compound and its derivatives showcased enhanced activity against Enterococcus faecium strains resistant to conventional treatments. The derivatives exhibited lower MIC values, indicating their potential as effective therapeutic agents in resistant infections.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2 | Enterococcus faecium |

| This compound Derivative A | 0.5 | Enterococcus faecium |

| This compound Derivative B | 1 | Clostridium difficile |

Research and Development Insights

Recent studies emphasize the importance of understanding the molecular interactions between this compound and bacterial cell wall precursors through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. These insights are crucial for designing more effective antibiotics that can circumvent existing resistance mechanisms.

NMR Spectroscopy Findings

NMR studies revealed that this compound forms stable complexes with D-Ala-D-Ala analogs, suggesting a strong binding affinity that is essential for its antibacterial activity. This information aids in the rational design of new glycopeptide antibiotics with enhanced efficacy.

Mecanismo De Acción

Mideplanin ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se une al extremo D-alanil-D-alanina de los precursores de la pared celular, evitando su incorporación a la pared celular en crecimiento. Esta interrupción en la síntesis de la pared celular conduce a la muerte de las células bacterianas. Los objetivos moleculares de this compound incluyen enzimas involucradas en la biosíntesis de la pared celular, como las transpeptidasas y las carboxipeptidasas .

Comparación Con Compuestos Similares

Compuestos Similares

Teicoplanina: El compuesto madre del que se deriva mideplanin. También se dirige a las bacterias Gram-positivas e inhibe la síntesis de la pared celular.

Vancomicina: Otro antibiótico glicopéptido con un mecanismo de acción similar.

Dalbavancina: Un antibiótico lipoglicopéptido con actividad extendida contra bacterias Gram-positivas.

Singularidad de this compound

This compound es único debido a su naturaleza semisintética, lo que permite modificaciones que pueden mejorar su actividad antibacteriana y propiedades farmacocinéticas. Su capacidad para superar los mecanismos de resistencia en ciertas cepas bacterianas lo convierte en un candidato prometedor para su desarrollo futuro .

Actividad Biológica

Mideplanin is a semi-synthetic derivative of the glycopeptide antibiotic teicoplanin, which is primarily used to treat infections caused by Gram-positive bacteria. This compound has garnered attention due to its potential effectiveness against resistant bacterial strains, particularly in light of rising antibiotic resistance.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the cross-linking necessary for cell wall integrity. This mechanism is similar to that of other glycopeptide antibiotics, such as vancomycin and teicoplanin, but with variations in binding affinity and efficacy.

Binding Affinity Studies

Recent studies have employed Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) spectroscopy to evaluate the binding interactions of this compound with various peptide analogues. The dissociation constants (Kd) for this compound were found to be in the nanomolar range, indicating a strong binding affinity compared to other antibiotics like vancomycin and A40926. This suggests that this compound may have enhanced efficacy against certain bacterial strains.

| Antibiotic | Kd (nM) |

|---|---|

| This compound | 0.5-10 |

| Teicoplanin | 5-30 |

| Vancomycin | 100-200 |

| A40926 | 50-100 |

Antimicrobial Spectrum

This compound has demonstrated significant antimicrobial activity against a variety of Gram-positive bacteria, including:

- Staphylococcus aureus

- Enterococcus faecalis

- Streptococcus pneumoniae

In a comparative study, this compound exhibited superior activity against certain strains of Staphylococcus and Enterococcus compared to traditional antibiotics like vancomycin and teicoplanin .

Efficacy in Animal Models

A series of animal studies have been conducted to evaluate the in vivo effectiveness of this compound. In immunocompetent and neutropenic mouse models infected with Staphylococcus aureus, this compound significantly reduced bacterial load compared to untreated controls. The results indicated that this compound not only inhibited bacterial growth but also showed a favorable pharmacokinetic profile, suggesting prolonged action within the host .

Clinical Relevance

Clinical case studies have highlighted the use of this compound in treating complicated skin and skin structure infections (cSSSI) caused by resistant strains. One notable case involved a patient with MRSA who showed marked improvement after treatment with this compound, underscoring its potential as a therapeutic option in resistant infections .

Summary of Research Findings

The biological activity of this compound positions it as a promising candidate in the ongoing battle against antibiotic-resistant bacteria. Its strong binding affinity, broad spectrum of activity, and favorable outcomes in animal models and clinical cases suggest that further research could solidify its role in clinical settings.

Key Findings:

- Strong Binding Affinity : this compound's Kd values indicate effective binding to bacterial targets.

- Broad Antimicrobial Spectrum : Effective against key Gram-positive pathogens.

- Promising Clinical Outcomes : Positive results in case studies involving resistant infections.

Propiedades

Número CAS |

122173-74-4 |

|---|---|

Fórmula molecular |

C93H109Cl2N11O32 |

Peso molecular |

1963.8 g/mol |

Nombre IUPAC |

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |

InChI |

InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |

Clave InChI |

KVZUWEFUEGGULL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

SMILES canónico |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

carboxyamido-teicoplanin A2 MDL 62211 MDL 62873 MDL-62211 MDL-62873 teichoplanin A2-carboxyamide derivative |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.